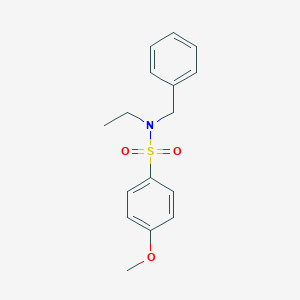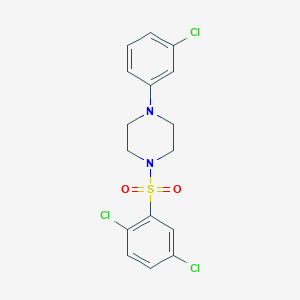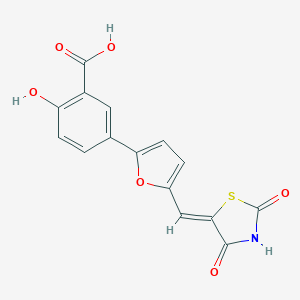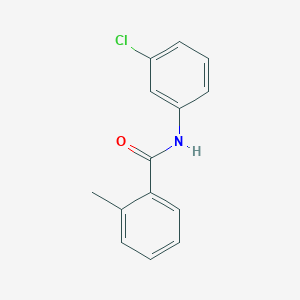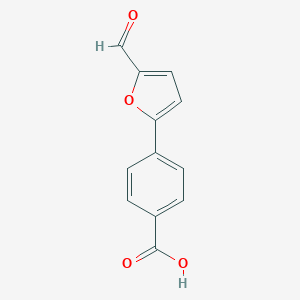
4-(4-Nitro-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitro-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester, also known as NPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPBA is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Mechanism of Action
The mechanism of action of 4-(4-Nitro-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester is not well understood. However, it is believed that 4-(4-Nitro-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester exerts its biological activity by interacting with cellular proteins and enzymes. 4-(4-Nitro-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester has been shown to inhibit the growth of various microorganisms by disrupting their cell membrane and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
4-(4-Nitro-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester has been shown to have antimicrobial and anticancer properties. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol and fatty acids. In addition, 4-(4-Nitro-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(4-Nitro-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester in lab experiments is its relatively simple synthesis method. 4-(4-Nitro-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester is also stable under normal laboratory conditions. However, one of the limitations of using 4-(4-Nitro-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are many potential future directions for research on 4-(4-Nitro-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester. One area of interest is the synthesis of new derivatives of 4-(4-Nitro-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester with improved biological activity. Another area of interest is the development of new materials based on 4-(4-Nitro-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester for use in catalysis, gas storage, and drug delivery. Finally, further research is needed to fully understand the mechanism of action of 4-(4-Nitro-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester and its potential applications in various fields.
Synthesis Methods
The synthesis of 4-(4-Nitro-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester involves the reaction of 4-nitrophenol with 4-chlorobenzoic acid in the presence of a base to form 4-(4-nitro-phenoxy)-benzoic acid. This intermediate is then esterified with 3,4-dimethylphenol in the presence of a catalyst to yield 4-(4-Nitro-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester.
Scientific Research Applications
4-(4-Nitro-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester has been studied extensively for its potential applications in various fields, including pharmaceuticals, materials science, and analytical chemistry. In pharmaceuticals, 4-(4-Nitro-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester has been shown to have antimicrobial and anticancer properties. It has also been used as a starting material for the synthesis of other biologically active compounds.
In materials science, 4-(4-Nitro-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, catalysis, and drug delivery.
In analytical chemistry, 4-(4-Nitro-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester has been used as a derivatizing agent for the determination of alcohols and carboxylic acids in biological samples.
properties
CAS RN |
5253-24-7 |
|---|---|
Product Name |
4-(4-Nitro-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester |
Molecular Formula |
C21H17NO5 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate |
InChI |
InChI=1S/C21H17NO5/c1-14-3-8-20(13-15(14)2)27-21(23)16-4-9-18(10-5-16)26-19-11-6-17(7-12-19)22(24)25/h3-13H,1-2H3 |
InChI Key |
AIFDUKAOZPFNSK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



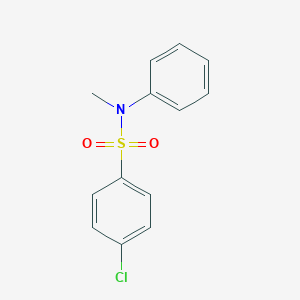


![4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B186124.png)
![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)
![1H-Pyrrolo[2,3-B]pyridine-2,3-dione](/img/structure/B186129.png)
![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B186131.png)
